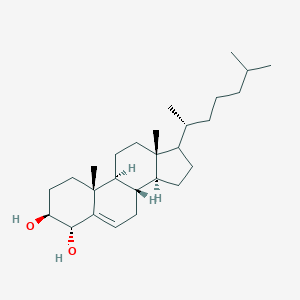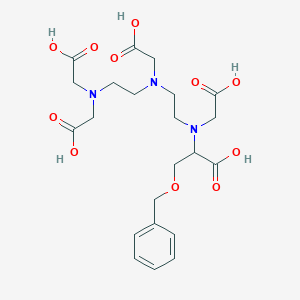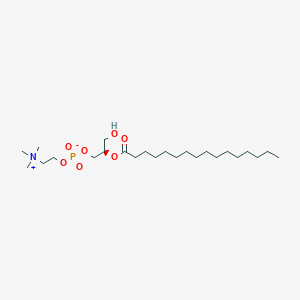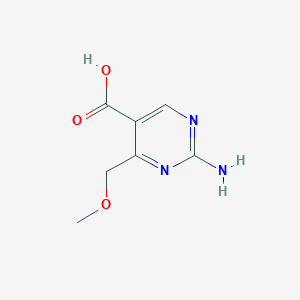![molecular formula C7H12S2 B138187 Bicyclo[2.2.1]heptane-2,3-dithiol CAS No. 133209-22-0](/img/structure/B138187.png)
Bicyclo[2.2.1]heptane-2,3-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane-2,3-dithiol (BCHD) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. BCHD is a bicyclic sulfur-containing compound that consists of two fused cyclohexane rings and a dithiol group. This compound has been used in various fields of research, including organic chemistry, material science, and biochemistry.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]heptane-2,3-dithiol is not fully understood, but it is believed to be due to its ability to form strong coordination bonds with metal ions. This property makes it an excellent ligand for metal complexes, which can exhibit unique properties such as catalytic activity and fluorescence.
Effets Biochimiques Et Physiologiques
Bicyclo[2.2.1]heptane-2,3-dithiol has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant properties and could potentially be used as a therapeutic agent for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Bicyclo[2.2.1]heptane-2,3-dithiol in lab experiments is its unique chemical structure, which allows for the synthesis of various organic compounds and metal complexes with unique properties. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of Bicyclo[2.2.1]heptane-2,3-dithiol. One potential application is in the field of catalysis, where metal complexes containing Bicyclo[2.2.1]heptane-2,3-dithiol could be used as catalysts for various chemical reactions. Another direction is in the development of new organic compounds and materials based on the bicyclic structure of Bicyclo[2.2.1]heptane-2,3-dithiol. Finally, further studies are needed to investigate the potential therapeutic applications of Bicyclo[2.2.1]heptane-2,3-dithiol in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, Bicyclo[2.2.1]heptane-2,3-dithiol is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of Bicyclo[2.2.1]heptane-2,3-dithiol can be achieved through several methods, including the reaction of 2,3-dichlorocyclohexanone with sodium sulfide, followed by reduction with sodium borohydride. Another method involves the reaction of cyclohexene with sulfur and hydrogen peroxide in the presence of a catalyst. These methods result in the formation of Bicyclo[2.2.1]heptane-2,3-dithiol as a white crystalline solid.
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptane-2,3-dithiol has been extensively studied in the field of material science due to its unique chemical structure and properties. It has been used as a building block for the synthesis of various organic compounds, including polymers, liquid crystals, and dendrimers. In addition, Bicyclo[2.2.1]heptane-2,3-dithiol has been used as a ligand for the preparation of metal complexes, which have potential applications in catalysis and sensing.
Propriétés
Numéro CAS |
133209-22-0 |
|---|---|
Nom du produit |
Bicyclo[2.2.1]heptane-2,3-dithiol |
Formule moléculaire |
C7H12S2 |
Poids moléculaire |
160.3 g/mol |
Nom IUPAC |
bicyclo[2.2.1]heptane-2,3-dithiol |
InChI |
InChI=1S/C7H12S2/c8-6-4-1-2-5(3-4)7(6)9/h4-9H,1-3H2 |
Clé InChI |
SIDLLBGYFXERTQ-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2S)S |
SMILES canonique |
C1CC2CC1C(C2S)S |
Synonymes |
Bicyclo[2.2.1]heptane-2,3-dithiol (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1S)-(9CI)](/img/structure/B138109.png)





![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)


![Benzo[ghi]perylene](/img/structure/B138134.png)


